molecular formula C36H30FN3O4S2 B11975877 (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11975877
M. Wt: 651.8 g/mol
InChI Key: AMGFUDRGNHXBDP-HWIUFGAZSA-N
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Description

The compound (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and several aromatic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, the introduction of the pyrazole moiety, and the attachment of the aromatic groups. Common reagents used in these reactions include thioamides, hydrazines, and various aromatic aldehydes. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid or triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or bromine. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s aromatic groups and heterocyclic rings enable it to bind to active sites or allosteric sites, modulating the activity of the target proteins. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings, such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Pyrazoles: Compounds with pyrazole moieties, such as celecoxib, which is a nonsteroidal anti-inflammatory drug.

    Aromatic Compounds: Compounds with similar aromatic groups, such as fluoxetine, which is an antidepressant.

Uniqueness

The uniqueness of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one lies in its combination of structural features, which confer specific chemical and biological properties. Its potential for diverse applications in chemistry, biology, medicine, and industry makes it a valuable compound for further research and development.

Properties

Molecular Formula

C36H30FN3O4S2

Molecular Weight

651.8 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C36H30FN3O4S2/c1-42-31-17-12-24(20-32(31)43-2)18-19-39-35(41)33(46-36(39)45)21-27-22-40(28-9-4-3-5-10-28)38-34(27)25-13-15-29(16-14-25)44-23-26-8-6-7-11-30(26)37/h3-17,20-22H,18-19,23H2,1-2H3/b33-21-

InChI Key

AMGFUDRGNHXBDP-HWIUFGAZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)/SC2=S)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)SC2=S)OC

Origin of Product

United States

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